molecular formula C20H25N3O3S B11032152 7-hydroxy-1-(pentan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

7-hydroxy-1-(pentan-2-yl)-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11032152
M. Wt: 387.5 g/mol
InChI Key: DYOKCUFIRHAXFQ-UHFFFAOYSA-N
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Description

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines elements of pyrazole and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazepine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-2-(2-PHENOXY-ACETYLAMINO)-PROPIONIC ACID METHYL ESTER: Another complex organic compound with a hydroxyl group and phenyl ring.

    4-HYDROXY-2-(2-PHENOXY-ACETYLAMINO)-BUTANOIC ACID: Similar structure with a different backbone.

Uniqueness

What sets 3-HYDROXY-1-(PENTAN-2-YL)-4-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE apart is its unique combination of pyrazole and thiazepine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

1-pentan-2-yl-4-(4-prop-2-enoxyphenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C20H25N3O3S/c1-4-6-13(3)23-19-17(20(25)22-23)18(27-12-16(24)21-19)14-7-9-15(10-8-14)26-11-5-2/h5,7-10,13,18H,2,4,6,11-12H2,1,3H3,(H,21,24)(H,22,25)

InChI Key

DYOKCUFIRHAXFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)OCC=C)C(=O)N1

Origin of Product

United States

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